An In-depth Technical Guide to Benzo[c]cinnoline
An In-depth Technical Guide to Benzo[c]cinnoline
Introduction
Benzo[c]cinnoline, a polycyclic aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure and the presence of two nitrogen atoms within the aromatic system impart unique electronic and photophysical properties, making it a "privileged molecule" in diverse research and development applications.[1][2] This guide provides a comprehensive overview of Benzo[c]cinnoline, from its fundamental chemical identity to its synthesis, applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
At its core, Benzo[c]cinnoline is a tricyclic organic compound formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl.[3] Its identity is unequivocally established by its CAS Registry Number.
CAS Number : 230-17-1[4][5][6]
Nomenclature and Structural Information
-
Systematic IUPAC Name : Benzo[c]cinnoline[5]
-
Other Names : 9,10-Diazaphenanthrene, 2,2'-Azobiphenyl, Diphenylenazone, Phenazone[6][7]
-
SMILES : c1ccc2c(c1)c3ccccc3n-n2[3]
-
InChI : InChI=1S/C12H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H[6]
Physicochemical Properties
The physical and chemical properties of Benzo[c]cinnoline are critical for its handling, purification, and application in various experimental setups. It typically appears as a light yellow to brown crystalline powder or needle-like crystals.[9][10]
| Property | Value | Source(s) |
| Molecular Weight | 180.21 g/mol | [4][5][8] |
| Melting Point | 156 - 159 °C | [10] |
| Boiling Point | 361.2 °C at 760 mmHg | [11] |
| Density | ~1.3 g/cm³ | [11] |
| Appearance | Light yellow to brown crystalline powder | [10] |
| Solubility | Low solubility in water; more soluble in non-polar organic solvents like benzene and toluene. | [9] |
Spectral Data
Spectroscopic analysis is fundamental for the structural confirmation of Benzo[c]cinnoline.
-
¹H NMR : Spectral data is available and crucial for confirming the aromatic proton environments.[12][13]
-
¹³C NMR : Provides information on the carbon framework of the molecule.[14]
-
IR Spectroscopy : FTIR spectra, often recorded using KBr pellets or ATR, help identify functional groups.[7]
-
Mass Spectrometry (GC-MS) : The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[7][15]
-
UV/Visible Spectroscopy : Benzo[c]cinnoline and its derivatives exhibit characteristic broad absorption bands.[1][6]
Synthesis Methodologies
The synthesis of the Benzo[c]cinnoline core has been approached through various chemical strategies. The choice of method often depends on the desired substitution patterns and scalability. Historically, methods included electrochemical reduction of nitroaryls and chemical oxidation of 2,2'-diaminobiphenyls.[2] More contemporary and efficient methods have since been developed.
Modern Synthetic Approach: Copper-Promoted Intramolecular Cyclization
A recently developed, efficient method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls.[1][2] This strategy offers excellent functional group tolerance and high efficiency.
The proposed mechanism involves a single-electron transfer (SET) from the oxidant to the azobiaryl, forming a radical cation. This is followed by an intramolecular cyclization via nucleophilic addition of the azo group, and a subsequent second SET to oxidize a C-H bond, ultimately leading to the formation of the Benzo[c]cinnoline salt.[1]
Caption: Workflow for Copper-Promoted Synthesis of Benzo[c]cinnoline Salts.
Experimental Protocol: Synthesis from 2,2'-Diamino-1,1'-biaryls
Another practical method involves the diazotization of easily accessible 2,2'-diamino-1,1'-biaryls using a nitrite source (e.g., tert-butyl nitrite) in a suitable solvent like trifluoroethanol (TFE).[16] This approach avoids the need for metal catalysts or harsh oxidizing agents.
Step-by-Step Protocol:
-
Dissolution : Dissolve the 2,2'-diamino-1,1'-biaryl substrate (1.0 eq) in trifluoroethanol (TFE) to create a dilute solution (e.g., 0.01 M).
-
Initiation : Add tert-butyl nitrite (tBuONO) (2.0-3.0 eq) to the solution at room temperature.
-
Reaction : Stir the mixture at a specified temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature.
-
Extraction : Concentrate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure Benzo[c]cinnoline derivative.[16]
Causality: The use of a dilute solution is critical for minimizing intermolecular side reactions. TFE is an effective solvent for promoting cationic and radical pathways potentially involved in the cyclization mechanism.[16]
Key Applications and Mechanisms of Action
The rigid, planar structure of Benzo[c]cinnoline makes it an attractive scaffold for a multitude of applications, from functional materials to therapeutic agents.[1]
Caption: Key Application Areas for the Benzo[c]cinnoline Scaffold.
Materials Science
The unique electronic and photophysical properties of Benzo[c]cinnoline are leveraged in materials science.[10]
-
Organic Light-Emitting Diodes (OLEDs) : Its fluorescence makes it a candidate for use in the development of emissive layers in OLEDs.[10]
-
Organic Field-Effect Transistors (OFETs) : The planar structure facilitates π-π stacking, a desirable characteristic for charge transport in organic semiconductors.[1][2]
Medicinal Chemistry and Drug Development
Derivatives of the parent cinnoline and Benzo[c]cinnoline scaffold have demonstrated a broad spectrum of pharmacological activities.[17][18]
-
Anticancer Activity : Certain Benzo[c]cinnoline derivatives have shown potential as anticancer agents.[1][10] While the exact mechanism for all derivatives is not uniform, related polycyclic azaheterocycles are known to act as DNA intercalators, disrupting DNA replication and transcription in cancer cells.[19] Natural alkaloids with a similar core structure, such as sanguinarine, also exhibit anticancer properties.[19]
-
Other Biological Activities : The broader class of cinnolines has been investigated for antibacterial, antifungal, anti-inflammatory, and anxiolytic properties.[17] This suggests that the Benzo[c]cinnoline core can be decorated with various functional groups to target a wide range of biological pathways.
Safety, Handling, and Toxicology
Proper handling of Benzo[c]cinnoline is essential due to its potential hazards.
GHS Hazard Classification
According to aggregated GHS information, Benzo[c]cinnoline is classified as follows:
-
H302 : Harmful if swallowed [Warning Acute toxicity, oral][7][11][20]
-
H315 : Causes skin irritation [Warning Skin corrosion/irritation][7][11][20]
-
H319 : Causes serious eye irritation [Warning Serious eye damage/eye irritation][7][11][20]
-
H335 : May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation][7][11]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11] Handle in a well-ventilated area or outdoors.[11]
-
Handling Precautions : Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[11]
-
In case of Exposure :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[21]
-
Ingestion : Rinse mouth and get medical help.[11]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing.[11]
-
Toxicological Profile
The toxicological properties have not been fully investigated.[21] No information is currently available on its carcinogenicity, mutagenic effects, or reproductive effects.[21] As with many research chemicals, it should be handled with the assumption that it is potentially toxic.
Conclusion
Benzo[c]cinnoline is a molecule of significant scientific interest, bridging the gap between theoretical chemistry and practical application. Its well-defined properties, versatile synthesis, and diverse applicability in high-value sectors like electronics and medicine ensure its continued relevance. For researchers, a thorough understanding of its physicochemical characteristics, synthetic pathways, and safety protocols is paramount to unlocking its full potential in the laboratory and beyond.
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Benzo[c]cinnoline . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Synthesis of benzo[C]cinnoline . (n.d.). PrepChem.com. Retrieved from [Link]
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Li, Y., et al. (2024). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation . Organic Letters. ACS Publications. Retrieved from [Link]
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Consequent Construction of C–C and C–N Bonds via Palladium-Catalyzed Dual C–H Activation: Synthesis of Benzo[c]cinnoline Derivatives . (2021, March 17). Organometallics. ACS Publications. Retrieved from [Link]
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Benzo[c]cinnoline . (n.d.). Solubility of Things. Retrieved from [Link]
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Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives . (n.d.). ResearchGate. Retrieved from [Link]
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Simple Synthetic Method for the Functionalized Benzo[c]cinnolines . (2018, February 26). ResearchGate. Retrieved from [Link]
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